Compound Description: This compound is a trisodium salt described in a patent for its preparation process. [] While the patent doesn't delve into specific biological activities, its structure suggests potential pharmaceutical applications.
Relevance: This compound, like the target compound N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide, features a 1H-tetrazol group within its structure. The presence of this specific heterocycle in both compounds suggests a possible connection in their chemical nature or potential applications, even though their overall structures differ significantly.
Compound Description: LAF237 is a dipeptidyl peptidase IV inhibitor. [] It functions by delaying the degradation of glucagon-like peptide-1 (GLP-1). It is being investigated for its potential in improving pancreatic islet cell function.
Relevance: Although LAF237 doesn't share the core structure of N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide, it highlights the biological relevance of targeting dipeptidyl peptidase IV. This enzyme plays a role in peptide degradation, and its inhibition can impact various physiological processes. While the target compound's direct interaction with dipeptidyl peptidase IV is not stated in the provided information, the presence of LAF237 underscores the importance of exploring such enzymatic interactions for structurally similar compounds.
Compound Description: Valsartan is an angiotensin II type 1 receptor (AT1R) antagonist. [, ] It's used in treating cardiovascular diseases like hypertension and heart failure by blocking the blood pressure-increasing effects of angiotensin II. [, ]
Relevance: Valsartan, similar to N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide, contains the 1H-tetrazol-5-yl)[1,1′-biphenyl] moiety. This structural similarity suggests that both compounds might share a common binding site on certain target proteins or belong to a related chemical class. The presence of the tetrazole and biphenyl groups in both structures could contribute to similar pharmacological profiles or activities. ,
Compound Description: Irbesartan is a non-peptidic angiotensin II receptor antagonist. [, ] It functions by inhibiting the actions of angiotensin II, thereby preventing blood pressure elevation. [, ] It's used to treat cardiovascular conditions like hypertension and heart failure. [, ]
Relevance: Irbesartan shares a significant structural similarity with N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide. Both compounds possess a 1H-tetrazol-5-yl)[1,1'-biphenyl] unit within their structures. This shared motif suggests a potential relationship in their binding affinities, pharmacological properties, or even their mechanisms of action, although their overall structures have distinct features. ,
3-(1H-Tetrazol-5-yl)-4(3H)-quinazolinone, sodium salt (MDL-427)
Compound Description: MDL-427 is recognized as an experimental mediator release inhibitor. [] While its precise mechanism of action might require further elucidation, its designation as a mediator release inhibitor suggests potential roles in inflammatory or immune-related processes.
Relevance: MDL-427, like N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide, contains the 1H-tetrazol group. This structural similarity suggests they might belong to a related chemical class or potentially share a common binding site on certain target proteins. The tetrazole group's presence in both structures could contribute to similar pharmacological profiles, although their overall structures exhibit distinct features.
Compound Description: This compound exhibits antisecretory activity against histamine-induced gastric acid secretion. [] This suggests its potential as a treatment option for ulcers or other gastric acid-related disorders.
Relevance: Both this compound and N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide share the 1-methyl-1H-tetrazol-5-yl group. This shared structural feature suggests that both compounds might belong to a related chemical class or could have similar binding affinities to specific target proteins. The presence of the 1-methyl-1H-tetrazol-5-yl group in both structures could contribute to similar pharmacological profiles, though their overall structures differ.
Compound Description: This compound is classified as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. [] It's specifically mentioned in the context of controlling undesirable plants in transgenic crop fields, particularly corn and soybean. []
Relevance: This compound and the target compound N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide both contain the 1-methyl-1H-tetrazol-5-yl group. This shared substructure suggests that the two compounds might share a similar chemical nature or exhibit comparable binding affinities for particular target proteins, despite the differences in their overall structures. The 1-methyl-1H-tetrazol-5-yl group's presence in both compounds could indicate potential for similar pharmacological profiles.
Compound Description: The potassium salt of this compound is clinically used as an anti-asthma agent. [] This suggests its potential role in managing respiratory conditions.
Relevance: This compound shares the 1H-tetrazol-5-yl group with N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide. The presence of this shared structural motif suggests that both compounds might belong to a related chemical class or potentially share a common binding site on specific target proteins. This structural similarity, despite differences in their overall structures, indicates a possibility for similar pharmacological properties or activities.
Compound Description: LY215490 belongs to the class of AMPA/kainate antagonists and has shown neuroprotective properties in animal models of focal ischemia. [] These findings suggest its potential for treating stroke and other conditions involving brain ischemia.
Relevance: Similar to N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide, LY215490 contains the 1H-tetrazol-5-yl group as a prominent structural feature. This shared motif suggests a potential relationship in their chemical properties or potential for binding to similar biological targets, even though their overall structures differ. The presence of this specific tetrazole group in both compounds could indicate a common mechanism of action or shared pharmacological characteristics.
Compound Description: L-692,429 is a nonpeptidyl growth hormone secretagogue, meaning it stimulates the release of growth hormone. [] Its discovery represented a significant advancement as it provided a nonpeptidic alternative to the existing peptidyl growth hormone secretagogues.
Relevance: L-692,429 and N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide share the 1H-tetrazol-5-yl)(1,1′-biphenyl) moiety. This structural resemblance strongly suggests that the two compounds might share a common binding site on certain target proteins or belong to a related chemical class. This similarity in their structures, despite differences in other parts of the molecules, could imply comparable pharmacological activities or a potential for similar biological effects.
Compound Description: DuP 753 is an AT1 receptor antagonist, meaning it blocks the actions of angiotensin II at its type 1 receptor. [] This makes it potentially useful for treating hypertension and other cardiovascular conditions.
Relevance: Both DuP 753 and N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide share the 1H-tetrazol-5-yl)biphenyl-4-yl]methyl pharmacophore. This structural similarity, despite other differences in their structures, suggests that they might share a common binding site on certain target proteins, potentially leading to similar pharmacological activities or biological effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.